molecular formula C9H7ClO B090052 4-Chlorocinnamaldehyde CAS No. 1075-77-0

4-Chlorocinnamaldehyde

Cat. No.: B090052
CAS No.: 1075-77-0
M. Wt: 166.6 g/mol
InChI Key: HONRSHHPFBMLBT-OWOJBTEDSA-N
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Description

4-Chlorocinnamaldehyde is a useful research compound. Its molecular formula is C9H7ClO and its molecular weight is 166.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Chlorocinnamaldehyde has been found to inhibit the growth of bacteria . It interacts with enzymes such as tyrosinase, where it has a significant inhibitory effect on both monophenolase and diphenolase . The nature of these interactions is competitive and reversible .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to have an inhibitory effect on bacterial tyrosinase activity, which leads to a decrease in the steady-state rate of both monophenolase and diphenolase . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits bacterial tyrosinase activity by reacting with the active site cysteine residue . This leads to a decrease in the enzyme’s activity and a subsequent decrease in the rate of the biochemical reactions it catalyzes .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has been observed to maintain its inhibitory effects on tyrosinase . It is chemically stable at room temperature , suggesting that it does not degrade significantly over time

Metabolic Pathways

This compound is involved in the metabolism of melanin in the body, where it inhibits the activity of tyrosinase, an enzyme integral to this metabolic pathway . It may interact with other enzymes or cofactors in this pathway, and could potentially affect metabolic flux or metabolite levels.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONRSHHPFBMLBT-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49678-02-6
Record name 4-CHLOROCINNAMALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary biological targets of 4-Chlorocinnamaldehyde and how does it affect them?

A1: this compound demonstrates significant inhibitory activity against laccase enzymes. [, ] Laccase, a multi-copper oxidase, plays a crucial role in fungal pathogenesis, particularly in the context of plant diseases. [] Studies show that this compound directly inhibits laccase activity, potentially by interfering with the enzyme's copper binding sites, although the exact mechanism requires further investigation. [] This inhibitory action disrupts fungal growth and development, making this compound a promising candidate for developing novel fungicides. [] Additionally, research suggests that this compound exhibits inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. [, ]

Q2: How does the structure of this compound contribute to its biological activity, particularly in comparison to cinnamaldehyde itself?

A2: Introducing a chlorine atom at the para position of the aromatic ring in cinnamaldehyde, resulting in this compound, appears to significantly enhance its anti-fungal and anti-viral properties. [, ] This structural modification is linked to increased inhibitory potency against laccase. [] Additionally, in studies examining anti-viral activity against Coxsackievirus B3, brominated derivatives of cinnamaldehyde, including α-bromo-4-chlorocinnamaldehyde, displayed superior efficacy compared to cinnamaldehyde alone. [, , ] This suggests that halogenation at the alpha and para positions of the cinnamaldehyde structure may play a crucial role in enhancing its interaction with viral targets. [] Further research is needed to fully elucidate the structure-activity relationships and underlying mechanisms driving these enhanced effects.

Q3: Has this compound demonstrated efficacy against specific pathogens, and what are the implications?

A3: this compound has shown promising results in controlling the wheat take-all disease caused by the fungal pathogen Gaeumannomyces graminis var. tritici. [] Field trials indicated good control efficacy, suggesting its potential as a fungicide for this specific disease. [] Furthermore, in vitro studies demonstrated its efficacy against various other fungal pathogens, including Valsa mali and Sclerotinia sclerotiorum. [] The compound's ability to inhibit laccase, a key virulence factor in many plant pathogenic fungi, contributes to its broad-spectrum antifungal potential. [, ]

Q4: What analytical techniques are commonly employed to characterize and quantify this compound?

A4: Various analytical techniques are utilized to characterize and study this compound. Infrared spectroscopy and mass spectrometry are employed to confirm the compound's identity and purity. [] These techniques provide information about the functional groups present in the molecule and its molecular weight, respectively. [] Additionally, high-performance liquid chromatography (HPLC) methods can be used for quantifying this compound in various matrices, such as biological samples or formulations.

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